

# solubility of 6-Chloro-2-methoxypyridin-3-amine in various solvents

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## Compound of Interest

**Compound Name:** 6-Chloro-2-methoxypyridin-3-amine

**Cat. No.:** B1452435

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An In-Depth Technical Guide to the Solubility of **6-Chloro-2-methoxypyridin-3-amine**

## Abstract

Solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical compound in a multitude of scientific applications, most notably in the realm of drug discovery and development. Insufficient solubility can impede formulation, compromise bioavailability, and lead to unreliable results in biological assays. This guide provides a comprehensive technical overview of the solubility of **6-Chloro-2-methoxypyridin-3-amine**, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, present expected solubility profiles in various common laboratory solvents, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, medicinal chemists, and formulation scientists who utilize this compound and require a deep understanding of its solution behavior.

## Introduction: The Critical Role of Solubility

**6-Chloro-2-methoxypyridin-3-amine** (CAS No. 914222-86-9) is a substituted aminopyridine, a structural motif frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of its chloro, methoxy, and amine functional groups makes it a versatile intermediate for creating complex molecular architectures. However, the very features that make it synthetically attractive—a rigid heterocyclic core and multiple functional groups

capable of strong intermolecular interactions—can also present challenges, primarily in achieving adequate solubility.

Understanding and quantifying the solubility of this compound is not merely an academic exercise. For the drug development professional, it is a crucial first step that influences:

- Reaction Kinetics: In synthesis, poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and difficulty in purification.[1]
- Formulation Development: Low aqueous solubility is a major hurdle in developing oral dosage forms, as dissolution is often the rate-limiting step for drug absorption and bioavailability.[2][3]
- Biological Screening: Inaccurate solubility data can lead to the misinterpretation of in vitro assay results, as the compound may precipitate in the assay medium, leading to artificially low potency readings.

This guide aims to provide a robust framework for understanding and experimentally approaching the solubility of **6-Chloro-2-methoxypyridin-3-amine**.

## Physicochemical Profile of **6-Chloro-2-methoxypyridin-3-amine**

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. While extensive experimental data for this specific molecule is not widely published, we can assemble its known properties and infer others from closely related analogs.

### Key Identifiers:

- Chemical Name: **6-Chloro-2-methoxypyridin-3-amine**
- CAS Number: 914222-86-9[4][5][6]
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>CIN<sub>2</sub>O[4][5]
- Molecular Weight: 158.59 g/mol [4][5]

### Predicted & Inferred Properties:

The molecular structure, featuring a pyridine ring, an aromatic amine, a methoxy group, and a chloro substituent, dictates its solubility behavior.

- **Polarity and Hydrogen Bonding:** The amine ( $-\text{NH}_2$ ) and methoxy ( $-\text{OCH}_3$ ) groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors, while the amine group is also a hydrogen bond donor. This suggests a capacity for interaction with polar protic solvents.
- **LogP (Octanol-Water Partition Coefficient):** The predicted LogP for the highly similar isomer, 6-Chloro-3-methoxypyridin-2-amine, is 1.3258.<sup>[7]</sup> A positive LogP value in this range suggests that the compound is moderately lipophilic, which can limit its solubility in highly polar solvents like water.
- **pKa (Ionization Constant):** As a substituted aminopyridine, the molecule is a weak base.<sup>[1]</sup> The amine group can be protonated under acidic conditions to form a more polar and, consequently, more soluble salt.<sup>[1]</sup> The precise pKa is not published, but it is a critical factor to consider, especially for aqueous solubility.
- **Crystal Lattice Energy:** Heterocyclic compounds with multiple polar functional groups often exhibit strong crystal lattice energy due to efficient packing and intermolecular hydrogen bonding in the solid state.<sup>[1]</sup> Overcoming this energy is a primary barrier to dissolution, often requiring high-energy solvents or increased temperature.<sup>[1]</sup>

## Solubility Profile in Common Laboratory Solvents

Direct, quantitative solubility data for **6-Chloro-2-methoxypyridin-3-amine** is not readily available in public literature. However, we can provide authoritative guidance based on data from structurally analogous compounds and general principles of solvency.

The solubility of a closely related analog, 6-chloropyridazin-3-amine, has been experimentally determined in a range of solvents at various temperatures.<sup>[8]</sup> The trends observed for this molecule offer a valuable proxy for predicting the behavior of **6-Chloro-2-methoxypyridin-3-amine**.

Table 1: Experimental Solubility of Analog 6-chloropyridazin-3-amine (Mole Fraction,  $x_1$ ) at Different Temperatures.<sup>[8]</sup>

Solvent	298.15 K (25 °C)	313.15 K (40 °C)	328.15 K (55 °C)	343.15 K (70 °C)	Solvent Class
N,N-Dimethylformamide (DMF)	0.2015	0.2791	0.3754	0.4901	Polar Aprotic
Cyclohexanone	0.0553	0.0872	0.1325	0.1944	Polar Aprotic
Methanol	0.0431	0.0673	0.1011	0.1469	Polar Protic
Ethanol	0.0246	0.0410	0.0642	0.0975	Polar Protic
n-Butanol	0.0135	0.0232	0.0379	0.0594	Polar Protic
Acetone	0.0223	0.0381	0.0617	0.0963	Polar Aprotic
Ethyl Acetate	0.0098	0.0177	0.0298	0.0482	Polar Aprotic (Mod.)
Toluene	0.0007	0.0013	0.0024	0.0042	Nonpolar

#### Analysis and Extrapolation:

- **High Solubility in Polar Aprotic Solvents:** The highest solubility is observed in DMF, a strong hydrogen bond acceptor with a high dielectric constant. This is a common and effective solvent for many heterocyclic compounds.[\[1\]](#) It is highly probable that **6-Chloro-2-methoxypyridin-3-amine** will also exhibit excellent solubility in DMF, as well as in similar solvents like DMSO and NMP.[\[1\]](#)
- **Moderate Solubility in Alcohols:** Solubility in polar protic solvents like methanol and ethanol is moderate and shows a strong positive correlation with temperature.[\[8\]](#) These solvents can both donate and accept hydrogen bonds, allowing for effective solvation of the solute.
- **Low Solubility in Nonpolar Solvents:** As expected for a polar molecule, solubility in the nonpolar solvent toluene is extremely low.[\[8\]](#)
- **Temperature Dependence:** For all tested solvents, solubility increases significantly with temperature.[\[8\]](#) This indicates that the dissolution process is endothermic, which is typical for

crystalline solids.[\[3\]](#)[\[9\]](#) Heating can therefore be a highly effective strategy to increase the amount of dissolved compound.

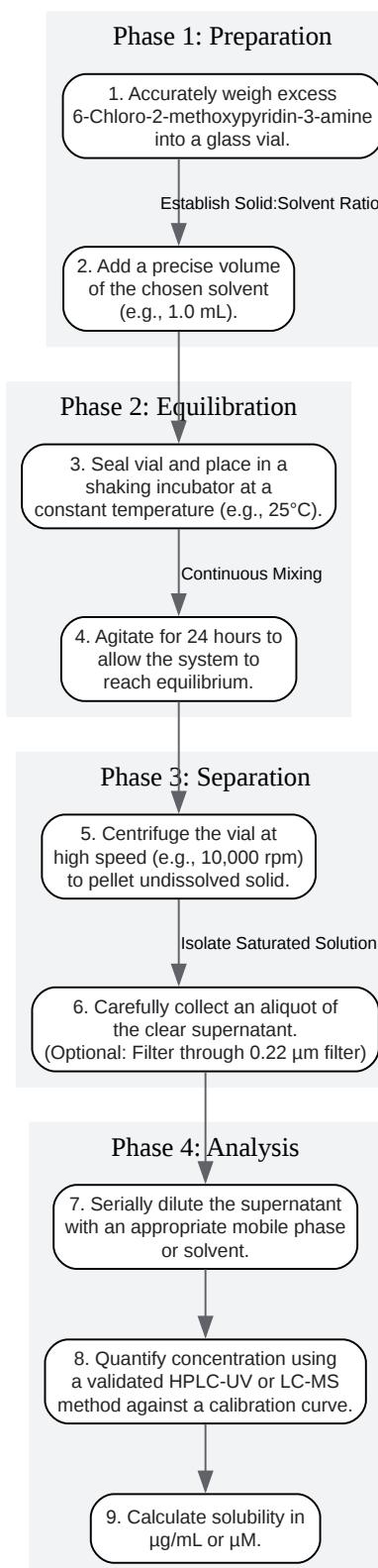
## Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The gold standard for determining thermodynamic solubility is the shake-flask method.[\[10\]](#) This method measures the saturation solubility of a compound when the dissolved solute is in equilibrium with the undissolved solid.[\[11\]](#)

### Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours) to ensure that equilibrium is reached. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.[\[10\]](#)[\[12\]](#)

### Workflow Diagram

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Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

## Detailed Step-by-Step Methodology

- Preparation of Stock and Calibration Standards:
  - Prepare a concentrated stock solution of **6-Chloro-2-methoxypyridin-3-amine** in a solvent in which it is freely soluble (e.g., DMSO or DMF).
  - From this stock, prepare a series of calibration standards (typically 6-8 points) by serial dilution into the mobile phase that will be used for analysis. This curve is essential for accurate quantification.
- Sample Preparation:
  - Into a 1.5 mL glass vial, add an excess amount of solid **6-Chloro-2-methoxypyridin-3-amine** (e.g., 1-2 mg). Causality: Using a clear excess ensures that the resulting solution will be saturated and in equilibrium with the solid phase.
  - Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to the vial.
- Equilibration:
  - Securely cap the vials to prevent solvent evaporation.
  - Place the vials in a shaking incubator or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[11]
  - Incubate for 24 hours. Causality: A 24-hour incubation is typically sufficient for most compounds to reach thermodynamic equilibrium. For compounds with very slow dissolution kinetics, a longer time point (e.g., 48 hours) may be necessary to confirm that equilibrium has been reached.[10]
- Separation of Solid and Liquid Phases:
  - Remove the vials from the incubator. A visual inspection should confirm the presence of undissolved solid at the bottom.

- Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
- Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.  
Self-Validation: For robust results, it is advisable to also filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining fine particulates.

- Quantification:
  - Immediately dilute the supernatant with the analytical mobile phase to bring the concentration within the range of the calibration curve. A large dilution factor is often necessary.
  - Analyze the diluted samples and the calibration standards by a validated HPLC-UV or LC-MS method.
  - Calculate the concentration of the undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent. Results are typically reported in µg/mL or µM.[\[12\]](#)

## Key Factors Influencing Solubility

Several environmental and physical factors can significantly alter the solubility of **6-Chloro-2-methoxypyridin-3-amine**.

- pH: As a weak base, the compound's aqueous solubility will be highly pH-dependent. In acidic solutions ( $\text{pH} < \text{pK}_a$ ), the amine group will be protonated, forming a cationic salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility than the neutral form.[\[3\]\[9\]\[13\]](#) Therefore, adjusting the pH with a suitable buffer can be a powerful tool for increasing solubility in aqueous media.
- Temperature: As demonstrated by the data in Table 1, solubility is directly proportional to temperature.[\[8\]](#) For endothermic dissolutions, increasing the temperature provides the energy needed to overcome the crystal lattice forces, allowing more solute to dissolve.[\[3\]\[9\]](#)
- Co-solvency: If solubility in a single solvent is insufficient, using a mixture of solvents (a co-solvent system) can be effective.[\[1\]](#) For example, adding a small percentage of a polar

organic solvent like ethanol or DMSO to an aqueous buffer can dramatically increase the solubility of a poorly soluble compound.

- **Particle Size and Polymorphism:** The physical form of the solid material matters. Smaller particle sizes increase the surface area available for solvation, which can increase the rate of dissolution, though it does not change the thermodynamic equilibrium solubility.[2][3][14] Additionally, different crystalline forms (polymorphs) or an amorphous form of the same compound can have different crystal lattice energies and thus different solubilities.

## Conclusion

**6-Chloro-2-methoxypyridin-3-amine** is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has established that the compound is expected to have the highest solubility in polar aprotic solvents such as DMF and DMSO, moderate solubility in alcohols, and poor solubility in nonpolar solvents. Its solubility is highly dependent on temperature and, in aqueous systems, on pH. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a robust and reliable method for determining thermodynamic equilibrium solubility. A thorough understanding and experimental characterization of this property are paramount for the successful application of this compound in synthesis, formulation, and biological research.

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